molecular formula C8H19O4P.H3N<br>C8H22NO4P B1621754 Ammonium dibutyl phosphate CAS No. 38491-08-6

Ammonium dibutyl phosphate

Cat. No.: B1621754
CAS No.: 38491-08-6
M. Wt: 227.24 g/mol
InChI Key: BJZJJEXXRZTYME-UHFFFAOYSA-N
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Description

Ammonium dibutyl phosphate is an organophosphorus compound with the molecular formula C8H22NO4P. It is a salt formed from the reaction of dibutyl phosphoric acid and ammonium hydroxide. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium dibutyl phosphate can be synthesized through the reaction of dibutyl phosphoric acid with ammonium hydroxide. The reaction typically occurs under mild conditions, with the acid and base reacting in a 1:1 molar ratio. The reaction can be represented as follows:

(C4H9O)2P(O)OH+NH4OH(C4H9O)2P(O)ONH4+H2O\text{(C4H9O)2P(O)OH} + \text{NH4OH} \rightarrow \text{(C4H9O)2P(O)ONH4} + \text{H2O} (C4H9O)2P(O)OH+NH4OH→(C4H9O)2P(O)ONH4+H2O

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous mixing of dibutyl phosphoric acid and ammonium hydroxide in a reactor. The reaction mixture is then subjected to purification processes to remove any impurities. The final product is obtained through crystallization or evaporation techniques.

Chemical Reactions Analysis

Types of Reactions

Ammonium dibutyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form dibutyl phosphoric acid and ammonium hydroxide.

    Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.

    Complexation: It can form complexes with metal ions, which is useful in various industrial applications.

Common Reagents and Conditions

    Hydrolysis: Water is the primary reagent, and the reaction typically occurs at room temperature.

    Substitution: Various metal salts can be used as reagents, and the reaction conditions depend on the specific metal ion involved.

    Complexation: Metal ions such as copper, zinc, and iron can form complexes with this compound under mild conditions.

Major Products Formed

    Hydrolysis: Dibutyl phosphoric acid and ammonium hydroxide.

    Substitution: Metal dibutyl phosphates and ammonium salts.

    Complexation: Metal-ammonium dibutyl phosphate complexes.

Scientific Research Applications

Ammonium dibutyl phosphate has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: It is employed in biochemical assays and as a buffer in biological experiments.

    Medicine: It is used in the formulation of certain pharmaceuticals and as a stabilizer for active ingredients.

    Industry: It is utilized in the production of flame retardants, plasticizers, and lubricants.

Mechanism of Action

The mechanism of action of ammonium dibutyl phosphate involves its ability to interact with various molecular targets. In biochemical assays, it acts as a buffer, maintaining the pH of the reaction mixture. In industrial applications, it functions as a stabilizer and complexing agent, forming stable complexes with metal ions and other compounds.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phosphate: Similar in structure but lacks the ammonium ion.

    Tributyl phosphate: Contains three butyl groups instead of two.

    Ammonium dihydrogen phosphate: Contains a different phosphate group.

Uniqueness

Ammonium dibutyl phosphate is unique due to its specific combination of dibutyl phosphoric acid and ammonium ion, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its use as a buffer in biochemical assays set it apart from other similar compounds.

Properties

CAS No.

38491-08-6

Molecular Formula

C8H19O4P.H3N
C8H22NO4P

Molecular Weight

227.24 g/mol

IUPAC Name

azane;dibutyl hydrogen phosphate

InChI

InChI=1S/C8H19O4P.H3N/c1-3-5-7-11-13(9,10)12-8-6-4-2;/h3-8H2,1-2H3,(H,9,10);1H3

InChI Key

BJZJJEXXRZTYME-UHFFFAOYSA-N

SMILES

CCCCOP(=O)([O-])OCCCC.[NH4+]

Canonical SMILES

CCCCOP(=O)(O)OCCCC.N

Key on ui other cas no.

38491-08-6

Related CAS

107-66-4 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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